Acetamide,N-(1-oxido-2-pyridinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(1-oxido-2-pyridinyl)- typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(1-oxido-2-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Can be reduced to form amine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Acetamide,N-(1-oxido-2-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as a chelating agent and its interactions with metal ions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carbaldehyde
- Hydroxylamine
- Acetylacetone
Uniqueness
Acetamide,N-(1-oxido-2-pyridinyl)- is unique due to its dual functionality as both a chelating agent and a reagent in organic synthesis. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(1-hydroxypyridin-2-ylidene)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)8-7-4-2-3-5-9(7)11/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRGRRJPINWIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C=CC=CN1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-14-5 |
Source
|
Record name | NSC202541 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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